molecular formula C7H7NO4S B13658592 4-(Methylsulfonyl)nicotinic acid

4-(Methylsulfonyl)nicotinic acid

Cat. No.: B13658592
M. Wt: 201.20 g/mol
InChI Key: ICJKIDWGPNAMBE-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)nicotinic acid is a chemical compound with the molecular formula C7H7NO4S. It is a derivative of nicotinic acid, where a methylsulfonyl group is attached to the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling 3-bromo-5-iodopyridin-2-amine with 4-methylsulfonyl-phenyl boronic acid . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied. The Suzuki-Miyaura coupling reaction remains a cornerstone for its industrial synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfonyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products:

Scientific Research Applications

4-(Methylsulfonyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(Methylsulfonyl)nicotinic acid can be compared with other nicotinic acid derivatives:

Properties

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

4-methylsulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)6-2-3-8-4-5(6)7(9)10/h2-4H,1H3,(H,9,10)

InChI Key

ICJKIDWGPNAMBE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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